molecular formula C10H8BrNO3 B11849750 Methyl 3-amino-4-bromobenzofuran-2-carboxylate

Methyl 3-amino-4-bromobenzofuran-2-carboxylate

Cat. No.: B11849750
M. Wt: 270.08 g/mol
InChI Key: CYWUGOUADHMEIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and bromine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can yield a benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For instance, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-4-bromobenzofuran-2-carboxylate is unique due to the presence of both an amino group and a bromine atom on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-4-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3

InChI Key

CYWUGOUADHMEIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=C2Br)N

Origin of Product

United States

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